molecular formula C7H14ClNO3 B1321392 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride CAS No. 41248-72-0

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride

Cat. No.: B1321392
CAS No.: 41248-72-0
M. Wt: 195.64 g/mol
InChI Key: KGMVIJHCIWEMFF-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.64 g/mol. It is a solid compound that is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride typically involves the reaction of 1-methylpiperidine with a suitable oxidizing agent to introduce the hydroxyl group at the 4-position. The carboxylic acid group is then introduced through a carboxylation reaction. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and the compound is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carboxylic acid group can yield an alcohol .

Scientific Research Applications

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function . These interactions can modulate biological processes and pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-1-methylpiperidine: Lacks the carboxylic acid group, making it less versatile in chemical reactions.

    1-Methylpiperidine-4-carboxylic acid:

    4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Contains additional methyl groups and an oxyl group, leading to different chemical properties and applications.

Uniqueness

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride is unique due to the presence of both hydroxyl and carboxylic acid groups, which provide a combination of reactivity and versatility in chemical synthesis and biological interactions .

Properties

IUPAC Name

4-hydroxy-1-methylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-8-4-2-7(11,3-5-8)6(9)10;/h11H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMVIJHCIWEMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41248-72-0
Record name 4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41248-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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